Cas no 1286727-04-5 (N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide)
![N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1286727-04-5x500.png)
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzothiazolecarboxamide, N-(2-furanylmethyl)-N-(2-pyridinylmethyl)-
- VU0523796-1
- N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
- N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
-
- Inchi: 1S/C19H15N3O2S/c23-19(18-21-16-8-1-2-9-17(16)25-18)22(13-15-7-5-11-24-15)12-14-6-3-4-10-20-14/h1-11H,12-13H2
- InChI Key: IEHZCVRHSMGSRP-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C(N(CC1C=CC=CN=1)CC1=CC=CO1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 464
- Topological Polar Surface Area: 87.5
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-0616-1mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-2μmol |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-30mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-5μmol |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-4mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-15mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-2mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-10μmol |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-20mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5854-0616-3mg |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
1286727-04-5 | 3mg |
$63.0 | 2023-09-09 |
N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide Related Literature
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Recent Advances in the Study of N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide (CAS: 1286727-04-5)
In recent years, the compound N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide (CAS: 1286727-04-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole core and furan-pyridine substituents, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in drug discovery.
The structural complexity of this compound, particularly the presence of both furan and pyridine rings, contributes to its diverse biological activities. Recent studies have demonstrated its efficacy as a modulator of specific protein-protein interactions, making it a valuable candidate for targeting diseases such as cancer and neurodegenerative disorders. Additionally, its benzothiazole moiety has been linked to anti-inflammatory and antimicrobial properties, further expanding its therapeutic potential.
One of the key advancements in the study of this compound involves the development of novel synthetic routes to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic asymmetric methods to achieve higher efficiency in its production. These innovations not only enhance the scalability of the compound but also facilitate the exploration of its derivatives for structure-activity relationship (SAR) studies.
In vitro and in vivo studies have provided compelling evidence of the compound's biological activity. For instance, recent findings indicate that it exhibits potent inhibitory effects on specific kinase pathways involved in tumor proliferation. Moreover, its ability to cross the blood-brain barrier has sparked interest in its potential for treating central nervous system (CNS) disorders. These findings underscore the compound's versatility and highlight its relevance in contemporary drug development.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Issues such as metabolic stability and bioavailability are currently under investigation, with researchers exploring various formulation strategies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide (CAS: 1286727-04-5) represents a compelling area of research in chemical biology and medicinal chemistry. Its multifaceted biological activities and synthetic adaptability position it as a promising candidate for future therapeutic development. Continued research efforts will be crucial in unlocking its full potential and addressing the remaining challenges in its clinical translation.
1286727-04-5 (N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide) Related Products
- 2248176-31-8((2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid)
- 2112186-24-8(methyl 2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)acetate)
- 77503-16-3(1-(2-Isopropylphenyl)-1h-pyrrole)
- 2228609-29-6((2,3,3,3-tetrafluoropropyl)hydrazine)
- 41308-76-3(Allyl a-D-Mannopyranoside)
- 1198062-18-8((E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide)
- 2059994-22-6(N-(azocan-3-yl)-3-methylbutanamide)
- 1269835-70-2((3S)-3-amino-3-(1h-indol-3-yl)propan-1-ol)
- 1282513-77-2(β-Naphthoflavone-CH2-Br)
- 1016720-79-8(1-[2-(piperidin-2-yl)ethyl]pyrrolidine-2,5-dione)



